molecular formula C23H29FN4O3 B13836541 Ethanedioic Acid Monoethyl Ester; Oxalic Acid Ethyl Ester; Oxalic Acid Monoethyl Ester; Ethyl Hydrogen Oxalate; Monoethyl Oxalate

Ethanedioic Acid Monoethyl Ester; Oxalic Acid Ethyl Ester; Oxalic Acid Monoethyl Ester; Ethyl Hydrogen Oxalate; Monoethyl Oxalate

Cat. No.: B13836541
M. Wt: 428.5 g/mol
InChI Key: QGINLGWKFUKWBV-ROMGYVFFSA-N
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Description

Oxalic Acid Ethyl Ester, also known as Diethyl Oxalate, is an organic compound with the chemical formula C6H10O4. It is a colorless liquid with a mild, pleasant odor. This ester is derived from oxalic acid and ethanol and is commonly used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxalic Acid Ethyl Ester can be synthesized through the esterification of oxalic acid with ethanol. The reaction typically involves heating oxalic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction can be represented as follows:

C2H2O4+2C2H5OHC6H10O4+H2O\text{C}_2\text{H}_2\text{O}_4 + 2\text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_{10}\text{O}_4 + \text{H}_2\text{O} C2​H2​O4​+2C2​H5​OH→C6​H10​O4​+H2​O

In this process, oxalic acid reacts with ethanol to form Oxalic Acid Ethyl Ester and water. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of Oxalic Acid Ethyl Ester involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation to obtain high-purity Oxalic Acid Ethyl Ester .

Chemical Reactions Analysis

Types of Reactions

Oxalic Acid Ethyl Ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Amines and other nucleophiles are used for substitution reactions.

Major Products

    Hydrolysis: Oxalic acid and ethanol.

    Reduction: Ethylene glycol and ethanol.

    Substitution: Amides and other substituted products.

Mechanism of Action

The mechanism of action of Oxalic Acid Ethyl Ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of oxalic acid and ethanol. In reduction reactions, the ester is reduced to ethylene glycol and ethanol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Oxalic Acid Ethyl Ester can be compared with other esters and oxalate derivatives:

    Dimethyl Oxalate: Similar to Oxalic Acid Ethyl Ester but with methyl groups instead of ethyl groups.

    Diethyl Carbonate: An ester of carbonic acid, used as a solvent and in organic synthesis.

    Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.

Oxalic Acid Ethyl Ester is unique due to its specific reactivity and applications in the synthesis of oxalate derivatives and its use in various industrial processes.

Properties

Molecular Formula

C23H29FN4O3

Molecular Weight

428.5 g/mol

IUPAC Name

3-[2-[4-[(Z)-C-(4-fluoro-2-hydroxyphenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H29FN4O3/c1-15-18(23(30)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22(26-31)19-6-5-17(24)14-20(19)29/h5-6,14,16,29,31H,2-4,7-13H2,1H3/b26-22-

InChI Key

QGINLGWKFUKWBV-ROMGYVFFSA-N

Isomeric SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)O

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)O

Origin of Product

United States

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